Methyl 6-(3-aminoazetidin-1-yl)nicotinate

Catalog No.
S14013813
CAS No.
M.F
C10H13N3O2
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(3-aminoazetidin-1-yl)nicotinate

Product Name

Methyl 6-(3-aminoazetidin-1-yl)nicotinate

IUPAC Name

methyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)7-2-3-9(12-4-7)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3

InChI Key

JGVVYZCUWYFSIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CC(C2)N

Methyl 6-(3-aminoazetidin-1-yl)nicotinate is a chemical compound characterized by the molecular formula C10_{10}H13_{13}N3_3O2_2 and a molecular weight of 207.22 g/mol. This compound features a nicotinic acid derivative with an azetidine moiety, which contributes to its unique properties and potential applications in medicinal chemistry and pharmacology. The structure includes a methyl ester group, which enhances its solubility and bioavailability, making it an interesting candidate for various biological studies and applications.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  • Substitution: Nucleophilic substitution reactions allow for modifications of the azetidine ring by introducing various substituents using alkyl halides or acyl chlorides.

These reactions demonstrate the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse derivatives with potentially varied biological activities.

Methyl 6-(3-aminoazetidin-1-yl)nicotinate exhibits notable biological activity, primarily due to its structural features that enable interactions with biological targets. Research indicates potential applications in:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding: Its unique structure allows it to bind to various receptors, influencing physiological processes and signaling pathways.

Preliminary studies suggest that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation into its therapeutic potential.

The synthesis of Methyl 6-(3-aminoazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. Common steps include:

  • Esterification: Nicotinic acid is esterified using methanol in the presence of an acid catalyst.
  • Azetidine Formation: The azetidine ring is introduced through cyclization reactions involving appropriate precursors.
  • Purification: The product is purified using techniques such as chromatography to ensure high yield and purity.

Industrial methods may utilize continuous flow reactors and automated systems to enhance efficiency and scalability in production .

Methyl 6-(3-aminoazetidin-1-yl)nicotinate has several applications across different fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research: The compound is useful in studying enzyme interactions and receptor dynamics.
  • Material Science: It can be employed in developing specialty chemicals and materials, including polymers and coatings.

The compound's unique properties make it a valuable asset in both academic research and industrial applications.

Studies examining the interactions of Methyl 6-(3-aminoazetidin-1-yl)nicotinate with various biological targets are ongoing. These investigations focus on its mechanism of action, particularly how it modulates enzyme activity or receptor function. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its use in drug development .

Methyl 6-(3-aminoazetidin-1-yl)nicotinate can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
Methyl nicotinateLacks azetidine ringExhibits vasodilatory effects; used in topical applications
Methyl 6-pyrrolidinonicotinateContains a pyrrolidine ringDifferent reactivity; potential variations in biological activity
Methyl 6-(azidomethyl)nicotinateContains an azido groupUseful in click chemistry; different reactivity profile

The uniqueness of Methyl 6-(3-aminoazetidin-1-yl)nicotinate lies in its azetidine ring structure, which imparts distinct chemical reactivity and biological properties not observed in its analogs. This structural feature may enhance its interaction with specific biological targets, making it a promising candidate for further research .

Nucleophilic Substitution Strategies in Azetidine-Nicotinate Coupling

Nucleophilic substitution reactions are central to forming the azetidine-nicotinate bond in methyl 6-(3-aminoazetidin-1-yl)nicotinate. The process typically involves the displacement of a leaving group (e.g., halogen or sulfonate) on the nicotinate scaffold by the nitrogen atom of the azetidine moiety. A study demonstrated that N-Boc-3-iodoazetidine serves as a versatile precursor, where iodine acts as an efficient leaving group under lithiation conditions. For instance, reaction with n-hexyllithium in cyclopentyl methyl ether (CPME) at -50°C generates a lithiated azetidine intermediate, which undergoes nucleophilic attack on methyl 6-halonicotinate derivatives.

The choice of solvent and base profoundly influences reaction efficiency. CPME, a sustainable solvent, enhances stability of lithiated intermediates while minimizing side reactions. Potassium carbonate is often employed to neutralize hydrogen bromide byproducts, ensuring smooth progression of the substitution. Recent work highlights that electron-withdrawing groups (EWGs) on the pyridine ring, such as nitro or cyano substituents, accelerate substitution kinetics by polarizing the carbon-halogen bond.

Table 1: Comparison of Leaving Groups in Azetidine-Nicotinate Coupling

Leaving GroupSolventTemperature (°C)Yield (%)
IodineCPME-5062
BromineToluene12074
ChlorineCPME-5024

Catalytic Systems for Enhanced Regioselectivity in Pyridine Functionalization

Regioselective functionalization of the pyridine ring at the C6 position is critical for synthesizing methyl 6-(3-aminoazetidin-1-yl)nicotinate. Palladium-based catalytic systems have emerged as the most effective, particularly when paired with phosphine ligands and carboxylic acid additives. For example, Pd(OAc)₂ combined with tricyclohexylphosphine ([PCy₃H]BF₄) and 2,2-dimethylhexanoic acid achieves >90% selectivity for C6 arylation of 3-substituted pyridines. This system leverages electronic repulsion between the palladium-carbon bond and the nitrogen lone pair to direct substitution away from the C2 and C4 positions.

Silver salts, such as Ag₂CO₃, further enhance regioselectivity by coordinating to pyridine nitrogen, reducing catalyst poisoning and stabilizing reactive intermediates. Computational studies suggest that EWGs at the C3 position increase the acidity of the C6 hydrogen, facilitating deprotonation and subsequent palladium insertion.

Table 2: Catalytic Systems for C6-Selective Pyridine Functionalization

CatalystLigandAdditiveSelectivity (%)
Pd(OAc)₂[PCy₃H]BF₄2,2-Dimethylhexanoic acid92
PdCl₂PPh₃Ag₂CO₃85
Pd(dba)₂XantphosCF₃CO₂H78

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors address scalability challenges in azetidine-nicotinate synthesis by improving heat/mass transfer and enabling precise control over reaction parameters. A landmark study achieved 62% yield of methyl 6-(3-aminoazetidin-1-yl)nicotinate using a two-stage flow system with micromixers and tubular reactors. The first reactor (82 ms residence time) facilitates lithiation at -50°C, while the second reactor (200 cm length) enables electrophilic quenching with methyl 6-iodonicotinate.

Key advantages of flow systems include:

  • Temperature Control: Intermediates prone to decomposition in batch (e.g., lithiated azetidines) remain stable at -50°C in flow.
  • Reduced Solvent Use: CPME enables reagent concentrations up to 0.7 M, minimizing waste.
  • Automation: Integrated pumps and sensors allow real-time adjustments to flow rates (1–4 mL/min) and stoichiometry.

Table 3: Batch vs. Flow Synthesis Performance

ParameterBatch ProcessFlow Process
Yield (%)4462
Reaction Time24 h82 ms
Temperature (°C)-78-50
ScalabilityLimited to 10 mmol>20 mmol

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.100776666 g/mol

Monoisotopic Mass

207.100776666 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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